N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Overview
Description
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring attached to a benzamide structure. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde.
Formation of the Pyrrolidine Derivative: The next step involves the synthesis of 4-[(pyrrolidin-1-yl)methyl]benzaldehyde.
Coupling Reaction: The final step involves the coupling of the two derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:
N-{5-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}NICOTINAMIDE: This compound also contains a piperazine ring and exhibits similar biological activities.
4-[(4-METHYL-1-PIPERAZINYL)METHYL]-N-[3-[[4-(3-PYRIDINYL)-2-PYRIMIDINYL]AMINO]PHENYL]-BENZAMIDE: This compound has a similar structure and is used in similar applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-25-14-16-27(17-15-25)22-10-8-21(9-11-22)24-23(28)20-6-4-19(5-7-20)18-26-12-2-3-13-26/h4-11H,2-3,12-18H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIGPGFKSEPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.